2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
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Overview
Description
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a heterocyclic aromatic compound. It is a deuterated form of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, which is known for its association with the formation of carcinogenic and mutagenic heterocyclic amines in cooked meats . This compound is used in various scientific research applications due to its unique properties.
Mechanism of Action
Target of Action
Similar compounds are known to interact with dna .
Mode of Action
ATQ is a heterocyclic aromatic compound associated with the formation of carcinogenic/mutagenic heterocyclic amines . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively, to a metabolite that reacts with DNA to form adducts .
Biochemical Pathways
It is known to be involved in the formation of dna adducts, which can lead to mutations and potentially cancer .
Pharmacokinetics
Similar compounds are known to be metabolized by the liver enzymes cyp1a2 and n-acetyltransferase 2 .
Result of Action
The molecular and cellular effects of ATQ’s action include the formation of DNA adducts, which can lead to mutations and potentially cancer .
Action Environment
It is known that the compound is found in high-temperature cooked fish and meats , suggesting that dietary and cooking practices may influence exposure levels.
Biochemical Analysis
Biochemical Properties
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has demonstrated a broad range of applications in scientific research . It is believed to interact with the amino acid tryptophan and the enzyme cytochrome P450 . Furthermore, it exhibits interactions with other proteins and enzymes, including thioredoxin reductase and glutathione reductase . As a consequence, it has been discovered to inhibit the activity of certain enzymes, such as thioredoxin reductase and glutathione reductase .
Cellular Effects
In addition to its diverse molecular interactions, this compound has exhibited anti-inflammatory and antioxidant effects . It has also demonstrated the ability to modulate the expression of specific genes, particularly those involved in apoptosis and cell cycle regulation .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found that MeIQx (200 and 400 ppm in the diet) induces tumor formation in rats
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves the incorporation of deuterium atoms into the parent compound. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and aldehyde.
Cyclization: The intermediate compounds undergo cyclization to form the imidazoquinoxaline core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the imidazoquinoxaline core .
Scientific Research Applications
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has a broad range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of heterocyclic amines.
Biology: Studied for its interactions with DNA and its role in mutagenesis.
Medicine: Investigated for its potential carcinogenic effects and mechanisms of action.
Industry: Utilized in the development of sensors for detecting carcinogenic compounds in food products.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: Another heterocyclic amine found in cooked meats, known for its carcinogenic properties.
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoline: Similar structure but with a quinoline core, also associated with mutagenic effects.
Uniqueness
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to the presence of deuterium atoms, which can be used in isotope labeling studies. This allows for more precise tracking of the compound in metabolic and pharmacokinetic studies, providing valuable insights into its behavior and effects .
Properties
IUPAC Name |
4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZSIJHHPMHKQI-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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